![molecular formula C9H12N2O B063232 1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone CAS No. 165117-99-7](/img/structure/B63232.png)
1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro-(9CI) is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system.
Métodos De Preparación
The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves several key steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, forming N-propargylenaminones. Finally, intramolecular cyclization, often catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yields the desired pyrrolo[1,2-a]pyrazine derivatives . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
Pyrrolo[1,2-a]pyrazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Cyclization: Intramolecular cyclization reactions are crucial in forming the fused ring structure.
Common reagents used in these reactions include ammonium acetate, cesium carbonate, and various halogenated compounds. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-a]pyrazine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in organic synthesis and drug discovery.
Industry: Pyrrolo[1,2-a]pyrazine derivatives are used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of pyrrolo[1,2-a]pyrazine derivatives varies depending on their specific biological activity. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may exert antimicrobial effects by disrupting bacterial cell walls or inhibiting essential enzymes . The exact molecular targets and pathways involved can vary widely among different derivatives.
Comparación Con Compuestos Similares
Pyrrolo[1,2-a]pyrazine derivatives can be compared to other nitrogen-containing heterocycles such as imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine. While these compounds share some structural similarities, pyrrolo[1,2-a]pyrazine derivatives often exhibit unique biological activities, such as selective kinase inhibition and potent antimicrobial properties . Similar compounds include:
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
These comparisons highlight the distinct chemical and biological properties of pyrrolo[1,2-a]pyrazine derivatives, making them valuable in various research and industrial applications.
Propiedades
Número CAS |
165117-99-7 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-8(12)11-6-5-10-4-2-3-9(10)7-11/h2-4H,5-7H2,1H3 |
Clave InChI |
CUPRXFMPBWKIGT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN2C=CC=C2C1 |
SMILES canónico |
CC(=O)N1CCN2C=CC=C2C1 |
Sinónimos |
Pyrrolo[1,2-a]pyrazine, 2-acetyl-1,2,3,4-tetrahydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)
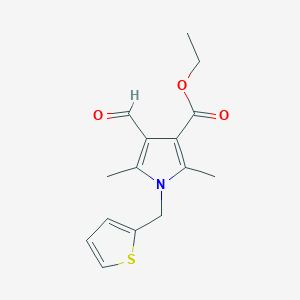
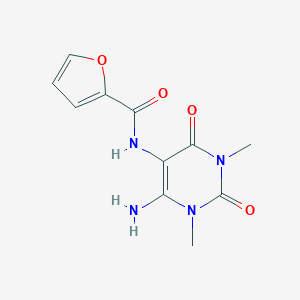
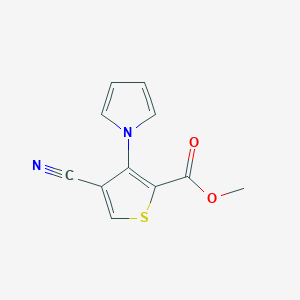
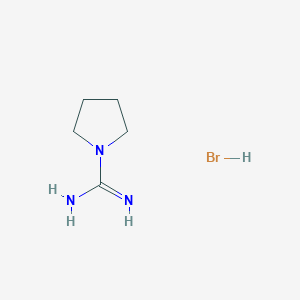
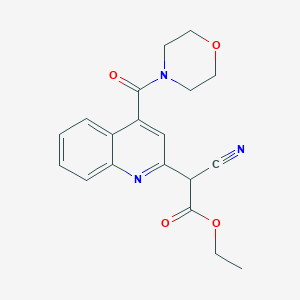
![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)
![2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B63164.png)

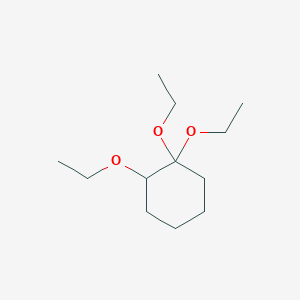

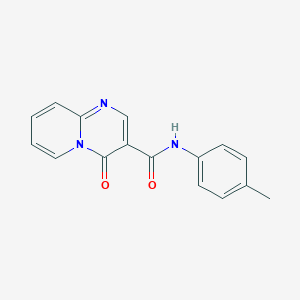
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B63174.png)

